![molecular formula C7H6N4O2 B3362375 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 98157-49-4](/img/structure/B3362375.png)
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied extensively due to their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives is complex and can be analyzed using various methods . The structure is often determined by assembling the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategies and approaches used .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific derivative .Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine derivatives is often related to their ability to inhibit certain biological targets. For example, some derivatives have been found to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-nitropyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-10-7-5(3-9-10)2-6(4-8-7)11(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQBMIGLAWOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538555 | |
Record name | 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
98157-49-4 | |
Record name | 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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